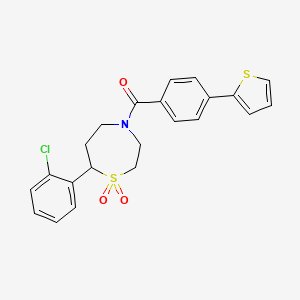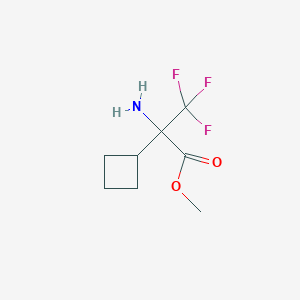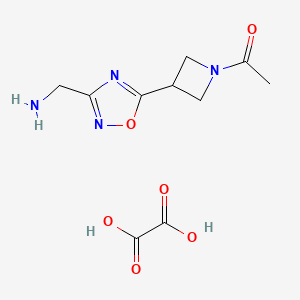
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate, also known as AZD-3241, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting BTK, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate reduces the production of these cytokines, thereby reducing inflammation and joint damage.
Biochemical and Physiological Effects:
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, which leads to a reduction in inflammation and joint damage. It also reduces the activation of immune cells, which further reduces inflammation. In addition, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been shown to reduce the levels of autoantibodies, which are antibodies that attack the body's own tissues and are a hallmark of autoimmune diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It is also relatively stable and has a long half-life, which allows for sustained inhibition of BTK. However, like all small molecule inhibitors, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has limitations. It may have off-target effects, which can complicate the interpretation of experimental results. In addition, it may not be effective in all patients, and its efficacy may be influenced by factors such as disease severity and genetic variation.
未来方向
There are several future directions for the study of 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate. One area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate. Another area of research is the investigation of the role of BTK in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, the development of biomarkers that can predict the response to BTK inhibitors such as 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate could help to personalize treatment for patients with autoimmune diseases.
合成方法
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is synthesized using a multi-step process that involves the reaction of various chemicals such as ethyl bromoacetate, hydrazine hydrate, and 2-amino-2-methyl-1-propanol. The final product is obtained in the form of a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been extensively studied for its potential use in the treatment of rheumatoid arthritis. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are known to play a key role in the pathogenesis of rheumatoid arthritis. In addition, 1-(3-(3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate has been shown to reduce joint inflammation and bone erosion in animal models of rheumatoid arthritis.
属性
IUPAC Name |
1-[3-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.C2H2O4/c1-5(13)12-3-6(4-12)8-10-7(2-9)11-14-8;3-1(4)2(5)6/h6H,2-4,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGZLWMEVQXANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C2=NC(=NO2)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


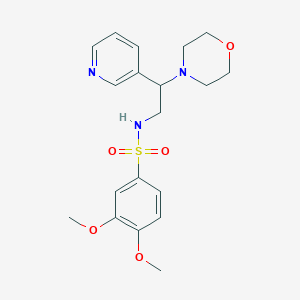
![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)

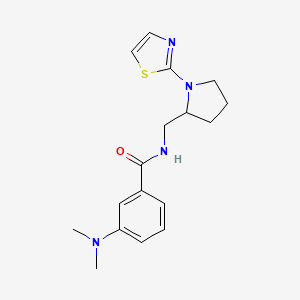
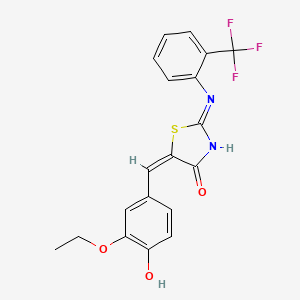
![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)
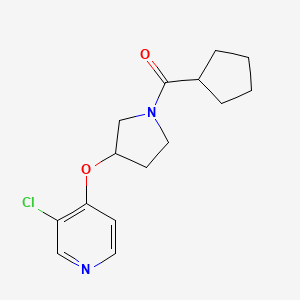
![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)
